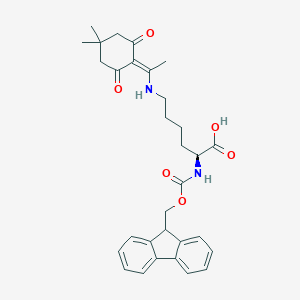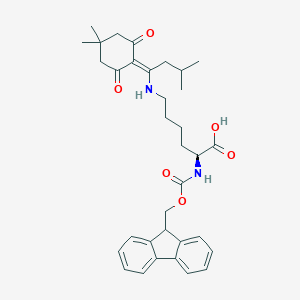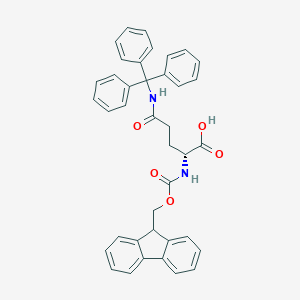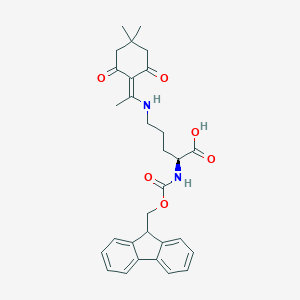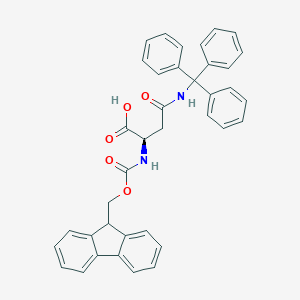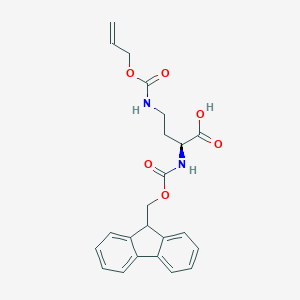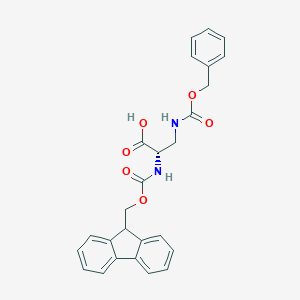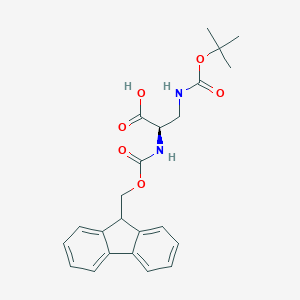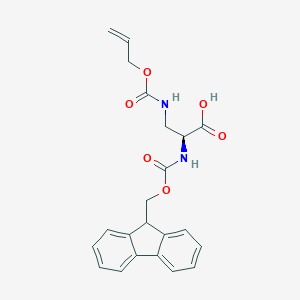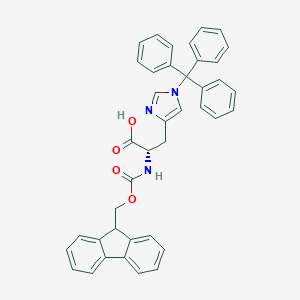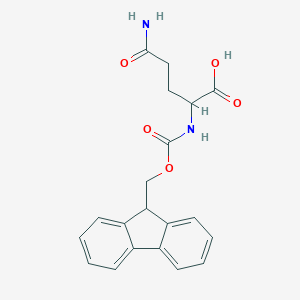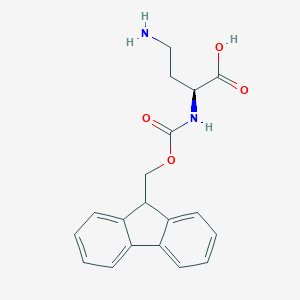
Boc-Gln(Xan)-OH
描述
Boc-Gln(Xan)-OH, also known as N-tert-butoxycarbonyl-L-glutamine xanthenyl ester, is a derivative of L-glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group and the xanthenyl ester makes it a valuable intermediate in the synthesis of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln(Xan)-OH typically involves the protection of the amino group of L-glutamine with a Boc group, followed by the esterification of the carboxyl group with xanthenyl. The process can be summarized as follows:
Protection of the Amino Group: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-glutamine.
Esterification: Boc-L-glutamine is then reacted with xanthenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Boc-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The xanthenyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: this compound can be used in peptide coupling reactions with other amino acids or peptides in the presence of coupling agents like DCC or HBTU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-glutamine.
Hydrolysis: Boc-L-glutamine.
Coupling: Peptides or peptide derivatives.
科学研究应用
Boc-Gln(Xan)-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of peptide-based probes and inhibitors used in biological studies.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Boc-Gln(Xan)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthenyl ester facilitates the coupling of the carboxyl group with other amino acids or peptides. This allows for the selective formation of peptide bonds and the synthesis of complex peptide structures.
相似化合物的比较
Boc-Gln(Xan)-OH can be compared with other similar compounds such as:
Boc-Gln-ONp: N-tert-butoxycarbonyl-L-glutamine 4-nitrophenyl ester, which is another protected glutamine derivative used in peptide synthesis.
Boc-Gln-OSu: N-tert-butoxycarbonyl-L-glutamine N-hydroxysuccinimide ester, which is also used in peptide coupling reactions.
Uniqueness
This compound is unique due to the presence of the xanthenyl ester, which provides distinct reactivity and stability compared to other esters like 4-nitrophenyl or N-hydroxysuccinimide esters. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579120 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55260-24-7 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



